(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both oxazole and oxetane rings in its structure makes it an interesting subject for chemical research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of anilides derived from 2-fluorobenzaldehydes, which are activated towards cyclization by electron-withdrawing groups . The reaction is carried out in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as purification by recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib.
Oxetane Derivatives: Compounds containing the oxetane ring, which are known for their stability and reactivity.
Uniqueness
(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3’-oxetane] is unique due to its spiro structure, which combines both oxazole and oxetane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3aS,7aS)-3-prop-2-enylspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-2,3'-oxetane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-10-5-3-4-6-11(10)15-12(13)8-14-9-12/h2,10-11H,1,3-9H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIWLAGDOWAXNI-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2CCCCC2OC13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1[C@H]2CCCC[C@@H]2OC13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.